Uroguanylin is an endogenous peptide hormone primarily synthesized in the intestinal mucosa, particularly in the duodenum and jejunum. [, , , , , , ] It belongs to the guanylin peptide family, which also includes guanylin and lymphoguanylin. [, , , ] These peptides function as agonists for membrane-bound guanylate cyclase receptors, primarily guanylate cyclase C (GC-C). [, , , , , , , , , , , , ] This activation triggers the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in regulating various physiological processes, particularly intestinal fluid and electrolyte transport. [, , , , , , , ] Uroguanylin also exerts natriuretic, kaliuretic, and diuretic effects in the kidney, contributing to the maintenance of salt and water homeostasis. [, , , , , , , , ] It circulates in the plasma both as the bioactive 15-amino acid peptide and its inactive precursor, prouroguanylin. [, , , , , , , ]
Uroguanylin is a small peptide composed of 15 amino acids. [, ] Its primary structure contains four cysteine residues that form two disulfide bonds in a 1-3/2-4 pattern, leading to the existence of two stable topological stereoisomers, denoted as A and B. [, ] Only isomer A effectively activates the GC-C receptor, while isomer B displays minimal activity at this receptor. [, ] The solution structures of both isomers, determined using NMR spectroscopy, reveal well-defined conformations, with isomer A closely resembling the structure of the agonistic Escherichia coli heat-stable enterotoxin. [, ]
Uroguanylin primarily exerts its effects through binding and activation of the membrane-bound guanylate cyclase C (GC-C) receptor. [, , , , , , , , , , , , ] This interaction triggers the intracellular production of cGMP, a second messenger that mediates downstream signaling events. [, , , , , , , ] In the intestine, this pathway leads to the stimulation of the cystic fibrosis transmembrane conductance regulator (CFTR), ultimately promoting chloride and bicarbonate secretion and regulating fluid transport. [, , , , , , ] In the kidney, uroguanylin induces natriuresis, kaliuresis, and diuresis, contributing to salt and water homeostasis. [, , , , , , , , ] While GC-C appears to be the primary receptor for uroguanylin's actions in the intestine, evidence suggests alternative signaling pathways in the kidney, as GC-C knockout mice retain responsiveness to uroguanylin. [, ] Moreover, distinct uroguanylin isomers exhibit different activities in the kidney, implying the existence of a receptor with a pharmacological profile distinct from the intestinal GC-C. []
Uroguanylin plays a crucial role in regulating fluid and electrolyte transport across the intestinal epithelium. [, , , , , , ] Its ability to stimulate cGMP production via GC-C activation leads to the stimulation of CFTR, resulting in chloride and bicarbonate secretion. [, , , , , , ] This process is crucial for maintaining intestinal fluid balance and preventing dehydration. Dysregulation of this pathway is implicated in diarrheal diseases caused by bacterial enterotoxins that mimic the actions of uroguanylin. [, , , ]
Uroguanylin participates in a communication axis between the intestine and kidney, coordinating salt intake with natriuresis. [, , , , , ] Its intestinal production and circulation in plasma allow it to reach the kidney, where it influences salt and water handling. [, , , , , ] This interplay between the intestine and kidney, mediated by uroguanylin, is essential for maintaining overall fluid and electrolyte balance.
Several studies investigate the involvement of uroguanylin in various pathological conditions. For instance, elevated plasma and urinary uroguanylin levels are observed in patients with congestive heart failure, nephrotic syndrome, and chronic renal failure, suggesting its potential role in the pathophysiology of these conditions. [, , , ] Additionally, research suggests that uroguanylin plays a role in the development of obesity. [, , ] Altered expression and distribution of uroguanylin and its receptor in the duodenum are also observed in patients with diarrhea-predominant irritable bowel syndrome, highlighting its potential involvement in gastrointestinal disorders. []
The unique actions of uroguanylin in regulating electrolyte transport, fluid balance, and renal function make it a potential therapeutic target for various conditions. For instance, studies suggest that oral administration of uroguanylin can suppress polyp formation in a mouse model for colorectal cancer, raising the possibility of its use in preventing or treating intestinal polyps and cancers. [] Additionally, research shows that uroguanylin inhibits the proliferation of pancreatic cancer cells, suggesting its potential therapeutic benefit in pancreatic cancer. []
The promising results in preclinical studies highlighting the anti-tumor activity of uroguanylin in colorectal and pancreatic cancer merit further investigation in clinical settings. [, ] Additionally, exploring its potential therapeutic benefit in other conditions like congestive heart failure and nephrotic syndrome, where its levels are elevated, could lead to novel treatment strategies.
Further research is needed to understand the intricate relationship between uroguanylin, obesity, and metabolic disorders. [, , ] Understanding its role in regulating satiety and energy balance could pave the way for developing novel interventions to address obesity and related metabolic complications.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6